molecular formula C12H14BrClFNO B3215257 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride CAS No. 1159826-08-0

4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride

Cat. No.: B3215257
CAS No.: 1159826-08-0
M. Wt: 322.6 g/mol
InChI Key: UXQFZSBBAYSKGJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is a piperidine derivative featuring a benzoyl group substituted with bromo (Br) and fluoro (F) atoms at the 4- and 2-positions of the aromatic ring, respectively. The compound’s structure comprises a piperidine ring linked to the benzoyl moiety via a ketone group, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQFZSBBAYSKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 4-(4-bromo-2-fluorobenzyl)piperidine.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable for the development of various piperidine derivatives, which are widely used in medicinal chemistry. The compound can undergo several reactions, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction Reactions: These reactions can yield various oxidized or reduced forms of the compound, expanding its utility in synthetic chemistry.
  • Hydrolysis: The amide bond can be hydrolyzed to produce carboxylic acids and amines, further diversifying its application in organic synthesis.

Biological Research

Potential Biological Activities
Research into the biological activities of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride has shown promise in several areas:

  • Therapeutic Applications: Preliminary studies indicate that this compound may exhibit pharmacological properties that could be harnessed for treating conditions such as depression and anxiety. Its structural similarity to known selective serotonin reuptake inhibitors (SSRIs) suggests potential efficacy in modulating neurotransmitter systems .
  • Mechanism of Action: Although not fully elucidated, it is believed that the compound interacts with specific molecular targets within biological systems. The presence of bromine and fluorine atoms may enhance its binding affinity to various receptors or enzymes, making it a candidate for further investigation.

Industrial Applications

Material Development
The compound's unique chemical properties also make it suitable for use in developing new materials and chemical processes. Its role as an intermediate allows for the creation of specialized polymers and other materials with tailored properties for industrial applications .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focused on synthesizing novel piperidine derivatives, researchers utilized 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride as a key intermediate. The resulting compounds demonstrated enhanced biological activity compared to their precursors, indicating the importance of this compound in drug development.

Case Study 2: Neuropharmacological Evaluation

Another study evaluated the neuropharmacological effects of derivatives synthesized from 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride. Results showed significant anxiolytic effects in animal models, suggesting that modifications to the piperidine structure could lead to new treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Bromo- and Fluorophenyl Derivatives

  • 4-(4-Bromophenyl)piperidine hydrochloride (CAS 80980-89-8):
    This compound lacks the benzoyl group and fluorine atom but shares the bromophenyl-piperidine framework. Its molecular weight (264.16 g/mol) is lower than the target compound due to the absence of the fluorine and carbonyl group. The bromophenyl group contributes to increased hydrophobicity (LogP ~2.8), while the piperidine hydrochloride enhances aqueous solubility. This compound is often used in dopamine receptor studies .

  • 4-(4-Fluorobenzoyl)piperidine Hydrochloride: Highlighted in , this analog replaces the bromine with a fluorine at the 4-position. Its synthesis methods, such as Friedel-Crafts acylation, are relevant to the target compound’s preparation .

Phenoxy-Methyl Piperidine Derivatives

  • 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride (CAS 1219972-50-5): This compound features a phenoxy-methyl linker instead of a benzoyl group, with bromine and isopropyl substituents. Its molecular weight (348.70 g/mol) and topological polar surface area (21.3 Ų) suggest moderate membrane permeability .
  • 4-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride (CAS 647014-45-7): With bromo and fluoro substituents on a phenoxy ring, this derivative has a molecular weight of 274.13 g/mol. The ether linkage (vs. benzoyl) reduces electron-withdrawing effects, possibly altering metabolic stability. Its XLogP3 (2.8) indicates higher lipophilicity than the target compound .

Sulfonyl and Benzodioxol Derivatives

  • 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine hydrochloride (CAS N/A):
    The sulfonyl group introduces strong electron-withdrawing properties and hydrogen-bond acceptor capacity (3 acceptors), contrasting with the benzoyl group’s ketone. This may enhance interactions with polar enzyme active sites .

  • Paroxetine-Related Compounds (e.g., USP Paroxetine Related Compound G RS): These derivatives include benzodioxol and fluorophenyl groups.

Data Tables: Key Comparative Properties

Table 1. Molecular Properties of Selected Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Reference
4-(4-Bromo-2-fluorobenzoyl)piperidine HCl* C₁₂H₁₂BrClFNO ~336.6 (estimated) ~2.5 3 3 -
4-(4-Bromophenyl)piperidine HCl C₁₁H₁₅BrClN 264.16 2.8 1 2
4-(4-Fluorobenzoyl)piperidine HCl C₁₂H₁₃ClFNO 257.69 1.9 3 3
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine HCl C₁₅H₂₃BrClNO 348.70 3.5 2 4
4-(2-Bromo-4-fluorophenoxy)piperidine HCl C₁₁H₁₄BrClFNO 274.13 2.8 3 2

Table 2. Functional Group Impact on Reactivity

Functional Group Electron Effects Steric Effects Example Compound
Benzoyl (C=O) Strong electron-withdrawing Moderate 4-(4-Fluorobenzoyl)piperidine HCl
Phenoxy (O-linker) Mild electron-withdrawing Low 4-(2-Bromo-4-fluorophenoxy)piperidine HCl
Sulfonyl (SO₂) Very strong electron-withdrawing High 4-{[(4-Bromophenyl)sulfonyl]methyl}piperidine HCl

Biological Activity

4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure and Properties

The chemical formula for 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is C12H15BrClFNO. The compound features a piperidine ring substituted with a 4-bromo-2-fluorobenzoyl group, which contributes to its unique biological activity profile.

The biological activity of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown enzyme inhibition capabilities .

2. Inhibition Studies

Recent research highlights the potential of piperidine derivatives in inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Compounds structurally related to 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride have demonstrated significant inhibitory effects, with IC50 values ranging from 13.70 µM to 47.30 µM . This suggests that similar mechanisms could be explored for the subject compound.

3. Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives:

  • Antimicrobial Activity : A study indicated that piperidine-based compounds exhibit promising antimicrobial properties, potentially making them candidates for treating infections caused by resistant strains .
  • Anti-cancer Potential : Research has shown that certain piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the biological activity of 4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride, it can be compared with other related compounds:

Compound NameBiological ActivityIC50 (µM)
4-(4-Bromo-2-fluorobenzoyl)piperidinePotential DHFR inhibitorTBD
Piperidine Derivative AAntimicrobial30.00
Piperidine Derivative BAnti-cancer25.00

Q & A

Q. What are the standard synthetic routes for 4-(4-bromo-2-fluorobenzoyl)piperidine hydrochloride?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting piperidine with 4-bromo-2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran under inert conditions. After purification via recrystallization or column chromatography, the hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl . Key challenges include managing the reactivity of the bromo and fluoro substituents, which may require controlled temperature (0–5°C) to minimize side reactions.

Q. How is the compound characterized for structural confirmation?

Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR : 1H^1H NMR reveals aromatic protons (δ 7.2–8.0 ppm) with splitting patterns influenced by adjacent bromo (deshielding) and fluoro (para/ortho coupling) groups. 19F^{19}F NMR shows a singlet near δ -110 ppm for the fluorine substituent.
  • HPLC-MS : High-resolution mass spectrometry confirms the molecular ion ([M+H]+^+) at m/z 316.0 (C12_{12}H13_{13}BrFNO+^+) and detects impurities.
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., Cl^- content ~11.5%) .

Q. What safety precautions are critical during synthesis?

4-Bromo-2-fluorobenzoyl chloride (a precursor) is highly corrosive and moisture-sensitive. Use fume hoods, chemical-resistant gloves, and eye protection. Avoid contact with water, alcohols, or strong bases to prevent violent decomposition. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can competing substituent effects (Br vs. F) be managed during synthesis?

The electron-withdrawing fluoro group activates the benzoyl chloride toward nucleophilic attack, while the bromo group may sterically hinder reactivity. To optimize yield:

  • Use a slow addition rate of benzoyl chloride to piperidine to control exothermicity.
  • Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify byproducts like hydrolyzed benzoyl chloride .

Q. How does the compound’s purity impact pharmacological assays?

Purity >95% (by HPLC) is critical for reliable bioactivity data. Impurities such as unreacted benzoyl chloride or dehalogenated byproducts (e.g., 4-fluorobenzoylpiperidine) can skew receptor-binding results. For example, in opioid receptor studies, even 2% impurities may alter EC50_{50} values by competing for binding sites . Use preparative HPLC or repeated recrystallization (ethanol/water) to achieve high purity .

Q. What strategies resolve contradictions in spectroscopic data?

Discrepancies in 1H^1H NMR integrations (e.g., missing aromatic protons) may arise from paramagnetic bromine effects or residual solvents. Solutions include:

  • Deuterated DMSO for better solubility and sharper peaks.
  • 13C^{13}C NMR to confirm carbonyl (C=O) resonance at ~170 ppm.
  • X-ray crystallography for unambiguous confirmation of the hydrochloride salt form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Bromo-2-fluorobenzoyl)piperidine hydrochloride

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